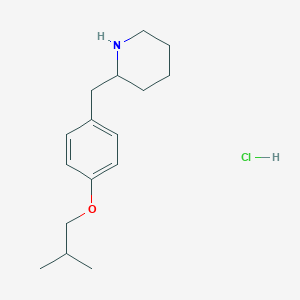
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Descripción general
Descripción
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP is a piperidine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. In
Aplicaciones Científicas De Investigación
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are known to be deficient in individuals with ADHD. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Mecanismo De Acción
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride acts as a selective norepinephrine and dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters from the synapse, leading to increased levels in the brain. This mechanism of action is similar to that of other commonly used ADHD medications, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain resulting from this compound administration have been shown to improve cognitive function, attention, and memory. Additionally, this compound has been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in scientific research is its high purity and yield, as well as its well-established synthesis method. Additionally, this compound has been shown to have fewer side effects than other ADHD medications, making it a potential alternative for individuals who do not tolerate other medications well. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride. One area of interest is in the development of more selective and potent derivatives of this compound that may have improved efficacy and fewer side effects. Additionally, this compound has been shown to have potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic applications of this compound in these areas.
Propiedades
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)12-18-16-8-6-14(7-9-16)11-15-5-3-4-10-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIJPMPTYUWHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588835 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170150-79-4 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627723.png)






![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)

![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)

